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Compound of Interest

Compound Name: Benzo-12-crown-4

Cat. No.: B088388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of Benzo-12-crown-4, a significant macrocyclic polyether. The information presented herein is

intended to serve as a foundational resource for researchers and professionals engaged in

fields such as supramolecular chemistry, materials science, and drug development, where the

characterization and application of crown ethers are paramount. This document details the

Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS) characteristics of Benzo-12-crown-4, supported by detailed experimental

protocols and data presented in a clear, comparative format.

Introduction to Benzo-12-crown-4
Benzo-12-crown-4, with the systematic name 2,3,5,6,8,9-hexahydro-1,4,7,10-

benzotetraoxacyclododecine, is a crown ether distinguished by the fusion of a benzene ring to

the 12-crown-4 macrocyclic structure. This structural feature imparts a degree of rigidity to the

molecule and influences its complexation behavior and spectroscopic properties. A thorough

understanding of its spectroscopic signature is crucial for its identification, purity assessment,

and the study of its interactions with various guest species.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Benzo-12-crown-4.
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UV-Visible Spectroscopy
The UV-Vis spectrum of Benzo-12-crown-4 is characterized by absorptions originating from

the π-π* transitions of the benzene ring. While the spectrum of the uncomplexed molecule in

common solvents is not extensively reported, studies on its complexes provide insight into its

electronic transitions. The UV photodissociation (UVPD) spectra of Benzo-12-crown-4
complexed with various alkali metal ions in the gas phase show strong origin bands in the

region of 36300–37600 cm⁻¹[1].

Complex Origin Band (cm⁻¹)

Li⁺·B12C4 36673

Na⁺·B12C4 36617

K⁺·B12C4 36543

Rb⁺·B12C4 36510

Cs⁺·B12C4 36472

Infrared (IR) Spectroscopy
The infrared spectrum of Benzo-12-crown-4 displays characteristic absorption bands

corresponding to its constituent functional groups. The most prominent features arise from the

C-O-C ether linkages and the aromatic ring.

Wavenumber (cm⁻¹) Assignment Intensity

~3050 Aromatic C-H stretch Medium

2925, 2865 Aliphatic C-H stretch Strong

~1600, ~1500 Aromatic C=C stretch Medium-Strong

~1250 Aryl-O stretch Strong

1130-1050 Aliphatic C-O-C stretch Very Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of Benzo-12-crown-4. The

proton and carbon-13 NMR spectra provide detailed information about the chemical

environment of each nucleus. The following data were reported for a solution in CDCl₃[2].

¹H NMR Data (400 MHz, CDCl₃)[2]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.98 - 6.96 m 4H Aromatic H

4.177 t 4H Ar-O-CH₂

3.857 t 4H O-CH₂-CH₂-O

3.798 s 4H O-CH₂-CH₂-O

¹³C NMR Data

Chemical Shift (ppm) Assignment

~148 Aromatic C-O

~121 Aromatic C-H

~114 Aromatic C-H

~71 O-CH₂-CH₂-O

~69 Ar-O-CH₂

Mass Spectrometry (MS)
Electron impact mass spectrometry of Benzo-12-crown-4 reveals a distinct fragmentation

pattern that is characteristic of benzo-crown ethers. The molecular ion peak is readily

observed, and fragmentation primarily occurs within the polyether chain.
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m/z Relative Intensity (%) Assignment

224 69.9 [M]⁺

180 1.5 [M - C₂H₄O]⁺

136 100.0 [M - 2(C₂H₄O)]⁺

121 62.1 [C₇H₅O₂]⁺

108 20.0 [C₇H₈O]⁺

80 48.1 [C₆H₄O]⁺

45 33.0 [C₂H₅O]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

UV-Visible Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of Benzo-12-crown-4 in solution.

Materials:

Benzo-12-crown-4

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of Benzo-12-crown-4 in ethanol at a concentration of

approximately 1 mg/mL.

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in ethanol.
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Fill a quartz cuvette with spectroscopic grade ethanol to serve as the blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the

desired wavelength range (e.g., 200-400 nm).

Replace the blank cuvette with a quartz cuvette filled with the Benzo-12-crown-4 solution.

Record the absorption spectrum of the sample.

Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid Benzo-12-crown-4.

Materials:

Benzo-12-crown-4

Spectroscopic grade potassium bromide (KBr)

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure (KBr Pellet Method):

Thoroughly dry the KBr powder in an oven to remove any moisture.

Place a small amount of Benzo-12-crown-4 (1-2 mg) and approximately 100-200 mg of dry

KBr in an agate mortar.

Grind the mixture with the pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the pellet press die.
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Apply pressure to the die according to the manufacturer's instructions to form a transparent

or translucent pellet.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of Benzo-12-crown-4.

Materials:

Benzo-12-crown-4

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

NMR tube

NMR spectrometer

Procedure:

Dissolve approximately 5-10 mg of Benzo-12-crown-4 in about 0.7 mL of CDCl₃ containing

TMS in an NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition

time, relaxation delay).

Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline

correction).

Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.
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Acquire the proton-decoupled ¹³C NMR spectrum.

Process the ¹³C NMR spectrum and reference the chemical shifts to the CDCl₃ solvent peak

at 77.16 ppm.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio and fragmentation pattern of Benzo-12-
crown-4.

Materials:

Benzo-12-crown-4

Volatile solvent (e.g., methanol or dichloromethane)

Mass spectrometer with an electron impact (EI) ionization source

Procedure (Electron Impact Ionization):

Dissolve a small amount of Benzo-12-crown-4 in a suitable volatile solvent.

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph inlet.

Volatilize the sample in the ion source.

Bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.

Accelerate the resulting ions into the mass analyzer.

Separate the ions based on their mass-to-charge (m/z) ratio.

Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Identify the molecular ion peak and the major fragment ions.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of Benzo-12-crown-4.
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Caption: General workflow for the spectroscopic characterization of Benzo-12-crown-4.

This comprehensive guide provides essential spectroscopic data and standardized protocols

for the analysis of Benzo-12-crown-4. The information contained herein will aid researchers in

the unequivocal identification and characterization of this important macrocycle, facilitating its

application in various scientific and industrial domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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